Ethyl 2,4-Difluoro-5-nitrobenzoate

Descripción

BenchChem offers high-quality Ethyl 2,4-Difluoro-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-Difluoro-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

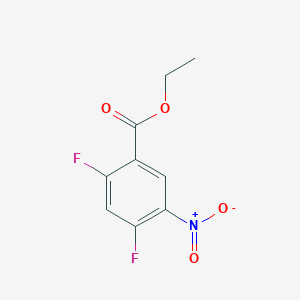

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2,4-difluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGIEPXOWGJFCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296333 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179011-37-1 | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179011-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2,4-difluoro-5-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Intermediate Profile: Ethyl 2,4-Difluoro-5-nitrobenzoate

CAS Number: 179011-37-1 Technical Whitepaper for Drug Development Professionals

Executive Summary & Molecular Identity

Ethyl 2,4-difluoro-5-nitrobenzoate is a high-value pharmacophore intermediate, primarily utilized in the synthesis of third- and fourth-generation fluoroquinolone antibiotics. Its structural uniqueness lies in the synergistic activation of the aromatic ring by the 5-nitro and 1-ethoxycarbonyl groups, creating a highly specific electrophilic landscape for nucleophilic aromatic substitution (

This guide dissects the compound's synthesis, regioselective reactivity, and handling protocols, providing a self-validating framework for researchers integrating this moiety into bioactive scaffolds.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | Ethyl 2,4-difluoro-5-nitrobenzoate |

| Molecular Formula | |

| Molecular Weight | 231.15 g/mol |

| Appearance | Pale yellow to white crystalline solid |

| Melting Point | 45–50 °C (Typical range for ethyl esters of this class) |

| Solubility | Soluble in EtOAc, DCM, THF; Insoluble in water |

| Key Functional Groups | Nitro ( |

| Reactivity Class | Activated Electrophile ( |

Synthetic Architecture & Causality

The synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate is not merely a sequence of steps but a study in managing electronic activation. The most robust industrial route avoids direct nitration of the ester (which risks hydrolysis) and instead employs a stepwise nitration-esterification workflow starting from 2,4-difluorobenzoic acid.

Mechanistic Workflow (DOT Visualization)

The following diagram illustrates the critical path from the precursor to the final ester, highlighting the activation logic.

Figure 1: Stepwise synthetic pathway emphasizing the isolation of the nitro-acid intermediate to ensure purity.

Detailed Experimental Protocol

Step 1: Regioselective Nitration

-

Rationale: The 2,4-difluoro substitution pattern directs the incoming nitro group to position 5. The fluorine at C4 and C2 are ortho/para directors, but the strong electron-withdrawing nature of the carboxylic acid (meta-director) reinforces substitution at C5.

-

Protocol:

-

Charge a reactor with concentrated

(5 vol) and cool to 0°C. -

Slowly add 2,4-difluorobenzoic acid (1.0 eq) maintaining internal temperature <10°C.

-

Dropwise add fuming

(1.2 eq) over 30 minutes. Exotherm warning. -

Allow to warm to 25°C and stir for 3 hours. Monitor by TLC/HPLC.

-

Quench onto crushed ice. Filter the precipitate (2,4-difluoro-5-nitrobenzoic acid).

-

Validation:

NMR should show loss of one aromatic proton and a downfield shift of the remaining protons.

-

Step 2: Fischer Esterification

-

Rationale: Converting the acid to the ethyl ester protects the carboxyl group and modulates solubility for subsequent

reactions. Thionyl chloride ( -

Protocol:

-

Suspend the nitro-acid intermediate in absolute Ethanol (10 vol).

-

Cool to 0°C. Add

(1.5 eq) dropwise. -

Heat to reflux (80°C) for 4–6 hours.

-

Concentrate in vacuo to remove excess EtOH and

. -

Redissolve residue in EtOAc, wash with saturated

(removes unreacted acid), then brine. -

Dry over

and concentrate.

-

Reactivity Profile: The Selectivity Engine

The primary utility of Ethyl 2,4-difluoro-5-nitrobenzoate is its ability to undergo controlled nucleophilic aromatic substitution (

The Core Question: Why does the nucleophile attack C4 and not C2?

-

Electronic Activation:

-

C4 Position: Activated by the ortho-Nitro group (strongest effect) and the para-Ester group.

-

C2 Position: Activated by the para-Nitro group and ortho-Ester group.

-

Insight: The inductive withdrawal of the ortho-nitro group at C4 creates a more significant positive electrostatic potential than the para-nitro effect at C2.

-

-

Steric Factors:

-

The ester group at C1 provides steric bulk that hinders attack at the adjacent C2 position. The C4 position is relatively unhindered.

-

Selectivity Visualization (DOT)

Figure 2: Mechanistic logic governing the regioselectivity of nucleophilic attack.

Downstream Applications: Fluoroquinolone Synthesis

This compound serves as a "chassis" for antibiotic development. The displacement of the C4-fluorine by cyclic amines (e.g., piperazine, pyrrolidine) is the defining step in synthesizing the antibacterial core.

Example Workflow:

-

Substrate: Ethyl 2,4-difluoro-5-nitrobenzoate.

-

Nucleophile: N-Methylpiperazine.

-

Condition:

, Acetonitrile, -

Result: Formation of Ethyl 4-(4-methylpiperazin-1-yl)-2-fluoro-5-nitrobenzoate.

-

Next Steps: Reduction of Nitro

Amine; Cyclization to form the quinolone core.

Safety & Handling (HSE)

As a nitro-aromatic and fluorinated ester, strict adherence to safety protocols is mandatory.

| Hazard Class | Risk Description | Mitigation Strategy |

| Skin/Eye Irritant | Fluorinated esters are potent lacrimators and skin irritants. | Use full PPE (Nitrile gloves, goggles). Handle in a fume hood. |

| Energetic Potential | Nitro compounds can be shock-sensitive or explosive if distilled to dryness. | Do not distill residues to absolute dryness. Avoid high temperatures (>150°C). |

| Hydrolysis | Releases HF and Ethanol upon contact with moisture/acids. | Store under inert atmosphere (Argon/Nitrogen) in a desiccator. |

References

-

PubChem. Ethyl 2,4-difluoro-5-nitrobenzoate Compound Summary. National Library of Medicine. [Link]

-

Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie. (Foundational text on fluoroquinolone synthesis pathways utilizing nitro-benzoate intermediates). [Link]

Ethyl 2,4-Difluoro-5-nitrobenzoate chemical properties

An In-Depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate

Part 1: Executive Summary

Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a highly specialized fluorinated aromatic building block used primarily in the synthesis of heterocyclic pharmaceutical intermediates, particularly benzimidazoles and quinolone-like scaffolds .[1] Its chemical utility is defined by the synergistic activation of the benzene ring by the electron-withdrawing nitro (

Part 2: Chemical Identity & Physical Properties

| Property | Data |

| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate |

| CAS Number | 179011-37-1 |

| Molecular Formula | |

| Molecular Weight | 231.15 g/mol |

| Structure | Ethyl ester of 2,4-difluoro-5-nitrobenzoic acid |

| Physical State | Solid (typically off-white to pale yellow crystalline powder) |

| Solubility | Soluble in organic solvents (THF, EtOAc, DCM, DMSO); insoluble in water.[1][2] |

| Key Functional Groups | Nitro (C5), Fluorine (C2, C4), Ethyl Ester (C1) |

Part 3: Synthetic Methodology

The synthesis of ethyl 2,4-difluoro-5-nitrobenzoate is classically achieved via the electrophilic aromatic nitration of ethyl 2,4-difluorobenzoate.[1] The presence of two fluorine atoms directs the incoming nitro group to the C5 position, which is meta to the directing ester group and ortho/para to the fluorines, minimizing steric clash while maximizing electronic stabilization.

Protocol: Nitration of Ethyl 2,4-Difluorobenzoate

Reference Standard: Adapted from WO2010/100249 [1]

Reagents:

-

Ethyl 2,4-difluorobenzoate (1.0 eq)[1]

-

Concentrated Sulfuric Acid (

, solvent/catalyst) -

Fuming Nitric Acid (

, nitrating agent)

Step-by-Step Workflow:

-

Preparation : Charge a reaction vessel with concentrated

(approx. 0.8 mL per mmol of substrate) and cool to 0°C using an ice/water bath. -

Substrate Addition : Slowly add ethyl 2,4-difluorobenzoate to the acid with vigorous stirring. Ensure the internal temperature remains

. -

Nitration : Add concentrated

(1.1–1.5 eq) dropwise over 20–30 minutes. The reaction is exothermic; strict temperature control is critical to prevent dinitration or hydrolysis.[1] -

Reaction : Stir the mixture at 0°C for 2 hours . Monitor conversion via TLC or LC-MS.[1]

-

Quench & Isolation : Pour the reaction mixture carefully onto crushed ice. The product typically precipitates as a solid.[1]

-

Purification : Extract with Ethyl Acetate (EtOAc).[3] Wash the organic layer with saturated aqueous

(to remove residual acid) and brine. Dry over anhydrous-

Expected Yield: >90%

-

Purity: Sufficient for subsequent steps; recrystallization from ethanol/hexane if necessary.

-

Part 4: Reactivity Profile & Mechanistic Insights[1]

The core value of ethyl 2,4-difluoro-5-nitrobenzoate lies in its regioselective nucleophilic aromatic substitution (

The Regioselectivity Paradox

The molecule possesses two leaving groups (Fluorines at C2 and C4).[1] Both are activated by electron-withdrawing groups (EWG), but they react differently:[1]

-

C2-Fluorine : Located ortho to the Ester and para to the Nitro group.[1] Sterically hindered by the bulky ethyl ester.

-

C4-Fluorine : Located ortho to the Nitro group and meta to the Ester.[1]

Mechanistic Rule : In fluoro-nitrobenzenes, the position ortho to the nitro group is generally the most reactive due to the strong inductive and resonance withdrawal of the

Visualization: Pathway & Benzimidazole Formation

The following diagram illustrates the selective attack of a primary amine (e.g., Methylamine) at C4, followed by nitro reduction and cyclization to form a benzimidazole core—a common drug discovery workflow.[4]

Caption: Regioselective

Part 5: Applications in Drug Discovery

-

Benzimidazole Synthesis : As depicted above, the substitution of the C4-fluorine with an amine, followed by nitro reduction, yields an ortho-phenylenediamine derivative.[1] This is the immediate precursor for benzimidazoles, a scaffold found in anti-inflammatory agents, proton pump inhibitors, and kinase inhibitors (e.g., Patent EP2606036B1 [2]).

-

Kinase Inhibitor Scaffolds : The 2-fluoro group often remains in the final molecule after C4-substitution.[1] This surviving fluorine can serve as a metabolic blocker (preventing oxidation at that position) or a handle for further functionalization, modulating the lipophilicity and binding affinity of the drug candidate.

-

Heterocyclic Fusions : Beyond benzimidazoles, the 5-nitro-4-amino motif allows for the construction of quinoxalines (via reaction with 1,2-dicarbonyls) and pteridines.[1]

Part 6: Handling & Safety (MSDS Summary)

-

Hazard Classification : Irritant (Skin/Eye/Respiratory).[5]

-

GHS Signal Word : WARNING .[5]

-

Precautionary Statements :

-

P261 : Avoid breathing dust/fume.

-

P280 : Wear protective gloves/eye protection.

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present.

-

-

Storage : Store in a cool, dry place (2-8°C recommended for long-term stability). Keep away from strong bases and reducing agents.

-

Disposal : Incineration in a chemical waste facility equipped with an afterburner and scrubber (contains Nitrogen and Fluorine).

References

-

ChemicalBook & WIPO . (2010). Synthesis of Ethyl 2,4-difluoro-5-nitrobenzoate. WO2010/100249. Retrieved from

-

European Patent Office . (2013). 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents.[1] EP2606036B1. Retrieved from

-

National Institutes of Health (NIH) . (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from

-

GuideChem . (2024). Ethyl 4,5-Difluoro-2-nitrobenzoate Properties and Suppliers. Retrieved from

Sources

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. WO2012022793A1 - New compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. vapourtec.com [vapourtec.com]

- 5. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 2,4-Difluoro-5-nitrobenzoate molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of Ethyl 2,4-Difluoro-5-nitrobenzoate

Abstract

Ethyl 2,4-Difluoro-5-nitrobenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development. Its unique molecular architecture, featuring a benzene ring substituted with two fluorine atoms, a nitro group, and an ethyl ester, makes it a valuable intermediate for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, methods for its characterization, and its critical role as a precursor in pharmaceutical manufacturing, most notably for the antiviral drug Favipiravir. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of this key building block.

Introduction to Ethyl 2,4-Difluoro-5-nitrobenzoate

Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1) is a substituted benzene derivative that serves as a pivotal building block in organic synthesis.[1][2] The strategic placement of electron-withdrawing fluorine and nitro groups on the aromatic ring significantly influences its reactivity, making it a versatile reagent for constructing more complex molecules. Its primary significance lies in its role as a key intermediate in the synthesis of Favipiravir, a broad-spectrum antiviral medication.[3][4][5] The presence of fluorine atoms, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.

Molecular Structure and Physicochemical Properties

The molecular structure of Ethyl 2,4-Difluoro-5-nitrobenzoate is characterized by a central benzene ring with substituents at the 1, 2, 4, and 5 positions. The ethyl ester group (-COOCH₂CH₃) is at position 1, fluorine atoms are at positions 2 and 4, and a nitro group (-NO₂) is at position 5.

The combination of two fluorine atoms and a nitro group makes the aromatic ring highly electron-deficient. This electronic nature is crucial for its subsequent chemical transformations, often involving nucleophilic aromatic substitution reactions where one of the fluorine atoms is displaced.

Caption: Molecular structure of Ethyl 2,4-Difluoro-5-nitrobenzoate.

Table 1: Physicochemical Properties of Ethyl 2,4-Difluoro-5-nitrobenzoate

| Property | Value | Source |

| CAS Number | 179011-37-1 | [1][2] |

| Molecular Formula | C₉H₇F₂NO₄ | [2] |

| Molecular Weight | 231.15 g/mol | [2] |

| Synonym | Benzoic acid, 2,4-difluoro-5-nitro-, ethyl ester | [2] |

| SMILES | CCOC(=O)C1=CC(=C(C=C1F)F)[O-] | [2] |

| Purity | ≥97% | [2] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is achieved through the electrophilic nitration of Ethyl 2,4-difluorobenzoate.

Caption: Workflow for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate.

Experimental Protocol: Synthesis

Objective: To synthesize Ethyl 2,4-Difluoro-5-nitrobenzoate via nitration of Ethyl 2,4-difluorobenzoate.

Materials:

-

Ethyl 2,4-difluorobenzoate (10.0 g, 53.7 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄, 8 mL)

-

Concentrated Nitric Acid (HNO₃, 8 mL)

-

Ice

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0°C, combine Ethyl 2,4-difluorobenzoate (10.0 g) and concentrated H₂SO₄ (8 mL).[6]

-

While maintaining the temperature at 0°C, add concentrated HNO₃ (8 mL) dropwise to the stirred mixture.

-

Continue stirring the reaction mixture at 0°C for 2 hours.

-

After 2 hours, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous mixture with Ethyl Acetate.

-

Wash the combined organic extracts with a saturated NaHCO₃ solution to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, Ethyl 2,4-Difluoro-5-nitrobenzoate. The expected yield is approximately 11.8 g (95%).[6]

Causality and Mechanistic Choice

-

Choice of Reagents: A mixture of concentrated nitric and sulfuric acids, known as "mixed acid," is the standard reagent for electrophilic aromatic nitration. The sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile is necessary to react with the deactivated (electron-poor) difluorinated benzene ring.

-

Temperature Control: The reaction is conducted at 0°C to control the rate of reaction and to prevent the formation of dinitrated or other side products. Electrophilic nitration is a highly exothermic process, and low temperatures ensure selectivity for the desired mono-nitrated product.

-

Workup Procedure: Pouring the reaction mixture onto ice serves to quench the reaction and dilute the strong acids. The subsequent wash with sodium bicarbonate is crucial to remove any residual acid from the organic phase, ensuring the purity and stability of the final ester product.

Spectroscopic Characterization

The structural identity and purity of the synthesized Ethyl 2,4-Difluoro-5-nitrobenzoate can be confirmed using standard spectroscopic techniques. While actual spectra depend on the specific instrument and conditions, the expected patterns can be predicted based on the molecular structure by analogy with similar compounds like ethyl 4-nitrobenzoate.[7][8][9]

Expected ¹H NMR Spectrum (in CDCl₃):

-

Ethyl Group: A quartet signal for the -CH₂- protons and a triplet signal for the -CH₃ protons.

-

Aromatic Protons: Two distinct signals in the aromatic region. Due to coupling with adjacent fluorine atoms, these signals would likely appear as complex multiplets (e.g., doublet of doublets).

Expected ¹³C NMR Spectrum (in CDCl₃):

-

Ethyl Group: Two signals in the aliphatic region for the methyl and methylene carbons.

-

Ester Carbonyl: A signal in the range of 160-170 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons. The carbons directly bonded to fluorine (C2 and C4) would exhibit large carbon-fluorine coupling constants (¹J_CF), appearing as doublets. Other aromatic carbons would show smaller long-range couplings (²J_CF, ³J_CF).

Applications in Drug Development: The Favipiravir Intermediate

The primary industrial and scientific application of Ethyl 2,4-Difluoro-5-nitrobenzoate is as a key starting material in the synthesis of Favipiravir (T-705). Favipiravir is an antiviral drug that works by selectively inhibiting the RNA-dependent RNA polymerase of various RNA viruses.[5][10]

The synthesis of Favipiravir from this intermediate typically involves several steps, including reduction of the nitro group to an amine, followed by a series of reactions to construct the pyrazinecarboxamide core of the drug.

Caption: Role of Ethyl 2,4-Difluoro-5-nitrobenzoate in the Favipiravir synthesis pathway.

This role highlights the compound's importance in providing a fluorinated scaffold, which is essential for the biological activity and pharmacokinetic profile of the final drug product.[4]

Safety and Handling

Ethyl 2,4-Difluoro-5-nitrobenzoate is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: According to GHS classifications, the compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors.[2]

Conclusion

Ethyl 2,4-Difluoro-5-nitrobenzoate is more than a simple organic molecule; it is a testament to the power of rational chemical design. Its structure is finely tuned for reactivity, enabling its use as a versatile intermediate in the synthesis of high-value compounds. The presence of fluoro and nitro substituents provides the necessary electronic properties for key transformations, cementing its status as an indispensable building block in modern pharmaceutical manufacturing, particularly for the production of critical antiviral medicines. A thorough understanding of its synthesis, structure, and reactivity is essential for any scientist working in drug discovery and development.

References

- Vertex AI Search. (n.d.).

-

ChemBK. (n.d.). ETHYL 2-FLUORO-5-NITROBENZOATE. Retrieved February 2, 2026, from [Link]

-

Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. [Link]

-

PubChem. (n.d.). Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir.

- Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.

- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

-

Karatas, H., Hamied, E., Hanashalshahaby, A., & Guzel, M. (2022). An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers, 77(3), 1-8. [Link]

-

CAS Common Chemistry. (n.d.). (2R,3R)-2,3-Dihydroxybutanediamide. American Chemical Society. Retrieved February 2, 2026, from [Link]

- PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.

- ResearchGate. (n.d.). An Overview of the Synthetic Routes to Favipiravir and Their Analogous. Retrieved February 2, 2026.

- SpringerLink. (n.d.). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Retrieved February 2, 2026.

- The Royal Society of Chemistry. (2014).

-

PubChem. (n.d.). Ethyl 2-fluoro-4-nitrobenzoate | C9H8FNO4 | CID 10727300. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

ORGANIC SPECTROSCOPY INTERNATIONAL. (2014, April 19). Ethyl 4-nitrobenzoate NMR. Retrieved February 2, 2026, from [Link]

-

Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved February 2, 2026, from [Link]

Sources

- 1. ethyl 2,4-difluoro-5-nitrobenzoate | 179011-37-1 [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. CN107641106A - The synthetic method of Favipiravir intermediate and Favipiravir - Google Patents [patents.google.com]

- 4. An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. scirp.org [scirp.org]

- 8. Ethyl 4-nitrobenzoate | C9H9NO4 | CID 7457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-nitrobenzoate NMR [orgspectroscopyint.blogspot.com]

- 10. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]

Technical Guide: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate

Executive Summary & Strategic Importance

Ethyl 2,4-difluoro-5-nitrobenzoate (CAS: 179011-37-1) is a critical pharmaceutical intermediate, primarily employed in the synthesis of next-generation fluoroquinolone antibiotics.[1][2] Its structural core—a benzoic ester functionalized with fluorine atoms and a nitro group—serves as a scaffold for nucleophilic aromatic substitution (

This guide details a robust, two-stage synthesis pathway designed for high purity and scalability. Unlike generic protocols, this workflow prioritizes the Nitration-First, Esterification-Second strategy to maximize regioselectivity and yield while minimizing byproduct formation.[1][2]

Retrosynthetic Analysis & Pathway Logic

The Strategic Choice: Nitration Sequence

The synthesis hinges on the order of operations.[2] Nitrating 2,4-difluorobenzoic acid before esterification is the superior route for two reasons:

-

Regiocontrol: The carboxylic acid group (-COOH) is a meta-director, while the fluorine atoms at positions 2 and 4 are ortho/para-directors.[1][2] These directing effects reinforce substitution at the C-5 position , ensuring high regioselectivity.[1][2]

-

Stability: Nitrating the ester directly can lead to hydrolysis of the ester linkage under the harsh acidic conditions (mixed acid nitration), necessitating a re-esterification step.[1][2]

Pathway Visualization

The following diagram illustrates the optimized synthesis flow, including the critical acid chloride activation step.

Figure 1: Sequential synthesis pathway leveraging acid chloride activation for high-yield ester formation.

Detailed Experimental Protocol

Stage 1: Regioselective Nitration

Objective: Introduce the nitro group at the C-5 position.[1][2]

Reaction Type: Electrophilic Aromatic Substitution (

| Parameter | Specification |

| Precursor | 2,4-Difluorobenzoic acid (1.0 eq) |

| Reagents | Fuming |

| Temperature | 0°C (Addition) |

| Expected Yield | 90-95% |

Protocol:

-

Setup: Charge a chemically resistant reactor (glass-lined or borosilicate) with concentrated sulfuric acid (

, 5 vol relative to precursor). Cool the system to 0–5°C using an ice/brine bath. -

Dissolution: Slowly add 2,4-difluorobenzoic acid with vigorous stirring. Ensure complete dissolution or a uniform suspension.

-

Nitration: Dropwise add fuming nitric acid (

) over 30–60 minutes. Critical: Maintain internal temperature below 10°C to prevent dinitration or decomposition.[1] -

Reaction: Remove the cooling bath and allow the mixture to warm to room temperature (20–25°C). Stir for 3–5 hours. Monitor reaction progress via TLC or HPLC.

-

Quench & Isolation: Pour the reaction mixture slowly onto crushed ice (10 vol). The product, 2,4-difluoro-5-nitrobenzoic acid , will precipitate as a solid.[1][2]

-

Purification: Filter the solid, wash extensively with cold water to remove residual acid (check filtrate pH). Dry the cake in a vacuum oven at 50°C.

Stage 2: Activation & Esterification

Objective: Convert the acid to the ethyl ester efficiently. Reaction Type: Nucleophilic Acyl Substitution via Acid Chloride.

| Parameter | Specification |

| Precursor | 2,4-Difluoro-5-nitrobenzoic acid (from Stage 1) |

| Reagents | Thionyl Chloride ( |

| Catalyst | DMF (Dimethylformamide) - 2-3 drops |

| Temperature | Reflux (80°C) |

Protocol:

-

Activation: In a round-bottom flask equipped with a reflux condenser and drying tube, suspend the dried Stage 1 intermediate in toluene (or use neat thionyl chloride if scale permits).

-

Chlorination: Add Thionyl Chloride (

) and a catalytic amount of DMF. Heat to reflux (approx. 75–80°C) for 2–3 hours until gas evolution ( -

Evaporation: Remove excess

and solvent under reduced pressure to isolate the crude acid chloride (yellow oil/solid). Note: Do not expose to moisture.[1][2] -

Esterification: Dissolve the residue in anhydrous dichloromethane (DCM). Cool to 0°C. Add anhydrous Ethanol (1.5 eq) and Triethylamine (

, 1.2 eq) to scavenge HCl. -

Workup: Stir at room temperature for 2 hours. Wash the organic layer with water, saturated

, and brine.[1][2] Dry over -

Final Product: Ethyl 2,4-difluoro-5-nitrobenzoate is obtained as a crystalline solid or oil.[1][2] Recrystallize from Ethanol/Hexane if necessary.[1][3]

Process Safety & Quality Control (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following control points must be integrated:

Critical Process Parameters (CPP)

-

Exotherm Control: During nitration, if the temperature exceeds 15°C during addition, stop dosing immediately. High temperatures favor the formation of unstable polynitrated byproducts.[1]

-

Moisture Management: In Stage 2, the acid chloride intermediate is highly moisture-sensitive.[1][2] Use a nitrogen blanket and anhydrous solvents.

Analytical Characterization

Confirm identity using these expected spectral signatures:

-

NMR (

-

GC-MS: Molecular ion peak

at m/z ~231.[1][2]

References

- Synthesis of 2,4-dichloro-3-nitro-5-fluorobenzoic acid (Related Nitration Chemistry)

-

Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Nitration Protocol) Source: WIPO (WO/2024/047648) URL:[Link]

-

Synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (Pathway Validation) Source: Semantic Scholar (Paper describing nitration of difluoro-analogs) URL:[Link][4]

Sources

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 3. CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ethyl 2,4-difluoro-5-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its trifunctionalized benzene ring, featuring fluorine, nitro, and ester groups, offers a versatile scaffold for medicinal chemists and process development scientists. This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2,4-Difluoro-5-nitrobenzoate, alongside a detailed synthesis protocol and characterization data, to empower researchers in its effective utilization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses and for ensuring safe handling and storage. The key physical and chemical identifiers for Ethyl 2,4-Difluoro-5-nitrobenzoate are summarized below.

Table 1: Key Identifiers and Properties of Ethyl 2,4-Difluoro-5-nitrobenzoate

| Property | Value | Source(s) |

| Chemical Name | Ethyl 2,4-difluoro-5-nitrobenzoate | N/A |

| Synonyms | Benzoic acid, 2,4-difluoro-5-nitro-, ethyl ester | [1] |

| CAS Number | 179011-37-1 | [1][2] |

| Molecular Formula | C₉H₇F₂NO₄ | [1][2] |

| Molecular Weight | 231.15 g/mol | [1][2] |

| Appearance | White to light yellow crystalline powder (typical) | Inferred from related compounds |

| Melting Point | Data not available in searched literature. | N/A |

| Boiling Point | Data not available in searched literature. | N/A |

| Solubility | Expected to be soluble in common organic solvents such as ethanol, ethyl acetate, and dichloromethane. Insoluble in water. | Inferred from related compounds[3] |

Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate

The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is typically achieved through the esterification of 2,4-Difluoro-5-nitrobenzoic acid with ethanol. This reaction is acid-catalyzed, with common choices for the catalyst being sulfuric acid or thionyl chloride. The latter is often preferred as it drives the reaction to completion by converting the carboxylic acid to the more reactive acyl chloride intermediate.

Logical Flow of the Synthesis

Sources

- 1. chemscene.com [chemscene.com]

- 2. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 3. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ethyl 4-Nitrobenzoate | 99-77-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

A Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract: Ethyl 2,4-Difluoro-5-nitrobenzoate is a key fluorinated aromatic building block, pivotal in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its trifunctional nature—an ester, two fluorine atoms, and a nitro group—offers a versatile platform for diverse chemical transformations. This guide provides an in-depth analysis of its physicochemical properties, a validated synthesis protocol with mechanistic insights, comprehensive characterization data, and a review of its applications, primarily focusing on its role as a precursor in the development of therapeutic agents.

Introduction

Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1) is a substituted nitrobenzene derivative whose strategic importance in organic synthesis cannot be overstated. The presence of fluorine atoms significantly modulates the electronic properties of the benzene ring, enhancing its reactivity and influencing the pharmacokinetic profiles of derivative compounds. The nitro group, a strong electron-withdrawing group, further activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amine, providing a crucial handle for further derivatization. This combination makes the molecule a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Benzoic acid and its derivatives are recognized as important scaffolds in the development of drugs for a wide range of diseases, including cancer.[2]

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development. The properties of Ethyl 2,4-Difluoro-5-nitrobenzoate are summarized below.

| Property | Value | Source |

| CAS Number | 179011-37-1 | [3] |

| Molecular Formula | C₉H₇F₂NO₄ | [3] |

| Molecular Weight | 231.15 g/mol | [3] |

| Appearance | Pale yellow or yellow crystalline solid | [4] |

| Solubility | Sparingly soluble in water; soluble in ethanol, ether, chloroform | [4] |

| Storage | Store at room temperature, sealed in a dry environment | [3][5] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [3] |

| LogP | 2.0497 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Rotatable Bonds | 3 | [3] |

Synthesis: Electrophilic Nitration of Ethyl 2,4-Difluorobenzoate

The most common and efficient method for preparing Ethyl 2,4-Difluoro-5-nitrobenzoate is through the electrophilic aromatic substitution (EAS) nitration of its precursor, Ethyl 2,4-difluorobenzoate.

Mechanistic Rationale

The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and generate the nitronium ion.

The fluorine atoms and the ethyl ester group are ortho, para-directing and meta-directing, respectively. However, the strong activating effect of the fluorine at position 2 and the deactivating effect of the ester at position 1, combined with steric hindrance, directs the incoming electrophile (NO₂⁺) to the C5 position, which is para to the C2-fluorine and meta to the ester group. The reaction must be performed at low temperatures (e.g., 0°C) to prevent over-nitration and control the exothermic nature of the reaction.[6]

Experimental Protocol

This protocol is adapted from established procedures and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]

Materials:

-

Ethyl 2,4-difluorobenzoate (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 1 mL per gram of starting material) to 0°C in an ice bath.

-

Slowly add Ethyl 2,4-difluorobenzoate (1.0 eq) to the cold sulfuric acid while maintaining the temperature at 0°C.

-

Add concentrated nitric acid (approx. 1.0 eq) dropwise to the mixture via the dropping funnel. The internal temperature must be strictly maintained at 0°C.

-

After the addition is complete, continue stirring the reaction mixture at 0°C for approximately 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The resulting Ethyl 2,4-Difluoro-5-nitrobenzoate can be purified by recrystallization if necessary. A patent describing this process reports a yield of 95%.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this exact isomer are not widely published, data can be inferred from closely related structures and computational predictions.

| Technique | Expected Observations |

| ¹H NMR | Signals expected for the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and two aromatic protons as doublets or multiplets in the downfield region (8.0-8.5 ppm). For the related compound ethyl 4-nitrobenzoate, peaks are observed at δ 8.35-8.18 (4H, m, Ar-H), 4.41-4.35 (q, 2H), and 1.37-1.34 (t, 3H).[7] |

| ¹³C NMR | Resonances for the ester carbonyl (approx. 164 ppm), aromatic carbons (with C-F and C-NO₂ carbons showing characteristic shifts and couplings), and ethyl carbons (approx. 62 and 14 ppm).[7] |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, likely showing complex splitting patterns due to F-F and F-H coupling. |

| IR (Infrared) | Characteristic absorptions for C=O stretch (ester, ~1730 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1530 and ~1350 cm⁻¹), and C-F stretches (~1200-1100 cm⁻¹). |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the molecular weight (231.15 m/z). |

Applications in Drug Discovery and Development

The true value of Ethyl 2,4-Difluoro-5-nitrobenzoate lies in its utility as a versatile intermediate for creating more complex, biologically active molecules. The nitro group can be reduced to an aniline, which is a common precursor for forming amides, sulfonamides, or heterocyclic rings. The fluorine atoms can serve as sites for nucleophilic aromatic substitution.

This scaffold is particularly relevant in the synthesis of kinase inhibitors. For example, many ATP-competitive inhibitors feature a heterocyclic core that can be constructed from precursors like this. The aniline derived from this compound can be reacted with other fragments to build molecules that target specific enzyme active sites.

Hypothetical Pathway: Kinase Inhibitor Synthesis

A common strategy involves the reduction of the nitro group to an amine. This amine can then undergo condensation or coupling reactions to form a heterocyclic core, such as a quinazoline or quinoline, which are prevalent in many kinase inhibitors. The fluorine atom at C4 is activated towards SNAr and can be displaced by various nucleophiles (e.g., amines, thiols) to introduce side chains that occupy specific pockets in the kinase ATP-binding site, enhancing potency and selectivity.

Caption: General synthetic pathway from the title compound to a kinase inhibitor.

Safety and Handling

Ethyl 2,4-Difluoro-5-nitrobenzoate and its analogs are classified as hazardous chemicals. Based on GHS classifications for similar compounds, it should be handled with care.[3]

-

Hazards: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3][5][8]

-

Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[3]

Always consult the material safety data sheet (MSDS) before handling this chemical.

References

- Vertex AI Search. (n.d.). Exploring 2,5-Difluoro-4-Nitrobenzoic Acid: Properties and Applications. Retrieved February 2, 2026, from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMNhpIsKYqlkoAs_a-hkN4pH40VuRZi-uD7KaDvoEtFaWB2YpsOIlfKOIOFmuLLchSew3X_WlttOwqNs2LcMtXhoLm7qLZSm2UH76TaUhGi22xecUn8O2ss8_Tc6bo1HlOmmF1QYynNc0-PyBQzIX0tG0gmunOKLMOHjiPxYkezPPPLlsuSQmRCJAw8mLkv3BZ8g1n9cIZUJKCblBVWywAhDTPKCMg

- Ramishvili, T., Tsitsishvili, V., & Bukia, T. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 11, 251-262. https://www.scirp.

- Google Patents. (n.d.). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. Retrieved February 2, 2026, from https://patents.google.

- Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 2, 2026, from https://www.preprints.org/manuscript/202305.2029/v1

- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate. Retrieved February 2, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/12793176

- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Retrieved February 2, 2026, from https://pubmed.ncbi.nlm.nih.gov/32993439/

- Fengchen Group Co., Ltd. (n.d.). Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4. Retrieved February 2, 2026, from https://www.fengchengroup.

- Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved February 2, 2026, from https://www.scirp.org/html/19-2702758_112361.htm

- MDPI. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. Retrieved February 2, 2026, from https://www.mdpi.com/1422-0067/24/24/17498

- Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid. Retrieved February 2, 2026, from https://patents.google.

- BLD Pharm. (n.d.). Ethyl 2,5-difluoro-4-nitrobenzoate. Retrieved February 2, 2026, from https://www.bldpharm.com/products/1214367-00-6.html

- ChemicalBook. (n.d.). ethyl 2,4-difluoro-5-nitrobenzoate synthesis. Retrieved February 2, 2026, from https://www.chemicalbook.com/synthesis/179011-37-1.htm

- ChemScene. (n.d.). Ethyl 2,4-difluoro-5-nitrobenzoate. Retrieved February 2, 2026, from https://www.chemscene.

Sources

- 1. innospk.com [innospk.com]

- 2. preprints.org [preprints.org]

- 3. chemscene.com [chemscene.com]

- 4. Ethyl 4-nitrobenzoate EPNB BP EP USP CAS 99-77-4 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 5. 1214367-00-6|Ethyl 2,5-difluoro-4-nitrobenzoate|BLD Pharm [bldpharm.com]

- 6. ethyl 2,4-difluoro-5-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 7. scirp.org [scirp.org]

- 8. Ethyl 2-fluoro-5-nitrobenzoate | C9H8FNO4 | CID 12793176 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety Guide: Ethyl 2,4-Difluoro-5-nitrobenzoate

CAS: 179011-37-1 | Formula: C

Executive Summary & Chemical Profile

Ethyl 2,4-Difluoro-5-nitrobenzoate is a highly specialized fluorinated intermediate used primarily in the synthesis of pharmaceutical pharmacophores, including fluoroquinolone antibiotics and kinase inhibitors. Its utility in drug development stems from its electrophilic reactivity , specifically the susceptibility of the fluorine atoms to Nucleophilic Aromatic Substitution (S

While this reactivity makes it a powerful tool for installing amines or thiols, it simultaneously presents a distinct toxicological profile. This compound should be handled as a potent skin sensitizer and irritant with the potential to alkylate biological macromolecules.

Physicochemical Data Table

| Property | Specification | Operational Implication |

| Physical State | Crystalline Solid / Powder | High dust generation potential; requires static control. |

| Molecular Weight | 231.15 g/mol | N/A |

| Solubility | Soluble in EtOAc, DCM, DMSO | Lipophilic; easily penetrates skin barriers. |

| Reactivity | High (S | Incompatible with strong bases, amines, and thiols during storage. |

| Melting Point | Approx. 50–60 °C (Analog estimate) | Avoid heat sources during weighing; store cool. |

Mechanistic Hazard Profiling

To understand the safety risks, one must understand the chemistry. The safety profile of Ethyl 2,4-Difluoro-5-nitrobenzoate is dictated by its electronic structure.

The "Activated Fluorine" Hazard

The nitro group at position 5 and the ester group at position 1 are strong electron-withdrawing groups (EWG). These groups pull electron density away from the benzene ring, making the carbons attached to the fluorine atoms (positions 2 and 4) highly electron-deficient.

-

Intended Chemistry: We exploit this to displace the fluorine with a nucleophile (e.g., an amine) to build a drug scaffold.

-

Toxicological Mechanism: If this compound contacts skin or lungs, biological nucleophiles (proteins with lysine residues, DNA bases) can attack these same positions. This results in haptenization , leading to severe contact dermatitis, sensitization, and potential cytotoxicity.

GHS Classification (Inferred from Structure & Analogs)

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H335: May cause respiratory irritation.[1]

Engineering Controls & Containment

Due to the sensitization risk, standard benchtop handling is insufficient. All manipulation of the neat solid must occur within a controlled environment.

Primary Containment

-

Powder Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity >100 fpm.

-

Static Control: Use an ionizing bar or anti-static gun during weighing, as fluorinated nitro-aromatics can be static-prone, leading to powder dispersal.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: N95 (minimum) if handled in a hood; PAPR (Powered Air Purifying Respirator) required if handled outside containment (not recommended).

-

Dermal: Double-gloving is mandatory.

-

Inner Glove: Nitrile (4 mil).

-

Outer Glove: Extended cuff Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.

-

Rationale: Fluorinated esters penetrate standard latex rapidly.

-

-

Ocular: Chemical splash goggles. Safety glasses are insufficient due to the risk of airborne dust entering the eye.

Operational Protocols

Workflow Visualization

The following diagram outlines the critical decision points in the handling lifecycle.

Figure 1: Safe handling lifecycle from receiving to disposal. Note the emphasis on rapid solubilization to reduce dust exposure risks.

Step-by-Step Handling Procedure

Step 1: Weighing & Transfer

-

Pre-weigh the receiving flask with solvent (if possible) to avoid transferring dry powder.

-

If dry transfer is necessary, use a disposable anti-static weighing boat.

-

Technique: Do not "tap" the spatula against the container rim; this aerosolizes fines. Use a gentle rolling motion.

-

Immediately after weighing, wipe the balance area with a solvent-dampened wipe (acetone or ethanol) to capture invisible dust.

Step 2: Reaction Setup (S

-

Solvent Choice: Dissolve the compound in the reaction solvent (e.g., DMF, DMSO, Acetonitrile) before adding the nucleophile (amine).

-

Exotherm Control: The reaction with amines can be exothermic. Add the amine slowly at 0°C if working on >10g scale.

-

Venting: Ensure the reaction vessel is vented to a scrubber or hood exhaust, as volatile impurities may be released upon heating.

Step 3: Quenching & Disposal [3]

-

Acidification: If the reaction uses excess amine, quench with dilute HCl to protonate the amine and render it water-soluble, facilitating separation.

-

Waste Segregation: The unreacted starting material is a halogenated organic. Do not mix with general organic waste if your facility separates halogenated streams.

Emergency Response

Spill Management

Scenario: 5g bottle dropped, powder dispersed on floor.

-

Evacuate: Clear the immediate area (10 ft radius).

-

PPE Upgrade: Don Tyvek suit and respiratory protection (N95 or half-mask).

-

Containment: Do NOT sweep. Dry sweeping generates dust.

-

Cleanup: Cover the spill with wet paper towels (water or ethanol) to dampen the powder. Scoop the wet slurry into a hazardous waste bag.

-

Decontamination: Wash the surface with a mild alkaline solution (1% NaHCO

) to hydrolyze any remaining traces, followed by water.

First Aid

-

Eye Contact: Flush immediately for 15 minutes.[3][4] The lipophilic nature means water alone may be slow to remove it; continuous irrigation is vital.

-

Skin Contact: Wash with soap and water. Do not use alcohol immediately on skin, as it may enhance transdermal absorption of the nitro compound.

-

Inhalation: Move to fresh air. Monitor for delayed pulmonary edema (rare but possible with fluorinated irritants).

Scientific Context: The S Ar Pathway

Understanding the reaction pathway helps predict byproducts and stability issues.

Figure 2: Simplified S

References

- Chemical Identity & CAS Verific

-

S

Ar Reaction Safety & Mechanism -

General Handling of Fluorinated Nitroarom

-

National Institutes of Health (NIH). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved from [Link]

-

- Analogous Hazard D

Sources

Starting materials for Ethyl 2,4-Difluoro-5-nitrobenzoate synthesis

The synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is a critical workflow in the development of third- and fourth-generation fluoroquinolone antibiotics.[1] This ester serves as a pivotal "pivot point" intermediate: the nitro group provides a handle for reduction to an amine (essential for the quinolone core), while the 4-fluoro substituent is activated for nucleophilic aromatic substitution (SNAr) by piperazine or pyrrolidine derivatives.

This guide details the synthesis starting from 2,4-Difluorobenzoic acid , prioritizing mechanistic clarity, process safety, and scalability.

Retrosynthetic Analysis & Strategy

The most robust route to Ethyl 2,4-Difluoro-5-nitrobenzoate (Target 3 ) involves a linear two-step sequence:

-

Regioselective Nitration: Electrophilic aromatic substitution (EAS) of 2,4-difluorobenzoic acid (1 ) to yield 2,4-difluoro-5-nitrobenzoic acid (2 ).[1]

-

Fischer Esterification: Acid-catalyzed condensation of (2 ) with ethanol.[1]

Why this route?

-

Regiocontrol: The directing effects of the fluorine atoms (ortho/para) and the carboxyl group (meta) synergistically direct the nitro group to the C5 position.

-

Availability: 2,4-Difluorobenzoic acid is a stable, commercially available commodity chemical (often derived from the oxidation of 2,4-difluorotoluene).[1]

Strategic Pathway Diagram

Figure 1: Linear synthesis pathway from 2,4-Difluorobenzoic acid to the target ester.

Primary Starting Material: 2,4-Difluorobenzoic Acid[1][2][3]

The integrity of the final product depends heavily on the purity of the starting acid.

| Property | Specification | Criticality |

| CAS Number | 1583-58-0 | Verification identity. |

| Purity | ≥ 98.0% (HPLC) | Impurities (e.g., monofluoro isomers) produce difficult-to-separate nitro-isomers.[1] |

| Water Content | < 0.5% | Excess water dilutes the nitrating mixture, stalling the reaction or requiring higher temperatures that promote side reactions. |

| Appearance | White to off-white powder | Coloration often indicates phenolic impurities which can form tar during nitration.[1] |

Source Insight: While purchasable, this acid is industrially prepared via the oxidation of 2,4-difluorotoluene using KMnO₄ or Co/Mn-catalyzed aerobic oxidation.[1] If synthesizing the starting material in-house, ensure rigorous removal of transition metal catalysts before the nitration step to prevent catalytic decomposition of nitric acid.[1]

Step 1: Regioselective Nitration

This step utilizes a "Mixed Acid" system (Nitric Acid + Sulfuric Acid).[2][3][4][5][6] The sulfuric acid acts as a dehydrating agent and catalyst, generating the active electrophile, the nitronium ion (

Reaction Scheme

[1]Mechanism & Regiochemistry

The regioselectivity is dictated by the electronic environment of the benzene ring:

-

F at C2 & C4: Ortho/Para directors (activators via resonance, deactivators via induction).

-

COOH at C1: Meta director (strong deactivator).

-

Outcome:

-

C3: Sterically crowded between two fluorines; unlikely.

-

C6: Ortho to COOH, but less activated than C5.

-

C5: Para to F(C2), Ortho to F(C4), and Meta to COOH. This position is the most electronically activated and sterically accessible.

-

Experimental Protocol

-

Preparation: In a 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stir bar, charge Concentrated Sulfuric Acid (98%) (5.0 equiv relative to substrate).

-

Cooling: Cool the acid to 0–5°C using an ice-salt bath.

-

Substrate Addition: Slowly add 2,4-Difluorobenzoic acid (1.0 equiv) portion-wise. Note: The dissolution is exothermic. Maintain internal temp < 10°C.

-

Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (1.1 equiv) and Sulfuric Acid (0.5 equiv). Add this mixture dropwise to the reaction vessel over 30–60 minutes.

-

Critical Control Point: Do not allow temperature to exceed 15°C during addition to prevent dinitration or decarboxylation.

-

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours. Monitor via TLC or HPLC.

-

Quenching: Pour the reaction mixture slowly onto crushed ice (5x weight of acid). The product will precipitate as a white/pale yellow solid.

-

Isolation: Filter the solid, wash thoroughly with cold water to remove residual acid (check pH of filtrate), and dry in a vacuum oven at 45°C.

Yield Expectation: 85–92%.

Step 2: Fischer Esterification[1]

The conversion of the carboxylic acid to the ethyl ester increases lipophilicity and protects the acid functionality for subsequent steps.

Reaction Scheme

[1]Experimental Protocol

-

Setup: Equip a flask with a reflux condenser and a Dean-Stark trap (optional, if using a solvent like toluene for azeotropic removal, though excess ethanol usually suffices).

-

Charging: Suspend 2,4-Difluoro-5-nitrobenzoic acid (1.0 equiv) in Absolute Ethanol (10–15 volumes).

-

Catalyst: Add Concentrated Sulfuric Acid (0.1–0.2 equiv) or Thionyl Chloride (1.2 equiv) dropwise.

-

Note: Thionyl chloride converts the acid to the acid chloride in situ, which then reacts with ethanol. This method is often faster and irreversible, providing higher yields than equilibrium-based acid catalysis.[1]

-

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. The solution should become clear.

-

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dissolve the residue in Ethyl Acetate.[7]

-

Wash with saturated

(to remove unreacted acid) and Brine. -

Dry over

and concentrate.

-

-

Purification: Recrystallization from Ethanol/Hexane or use directly if purity >97%.

Yield Expectation: 90–95%.

Process Safety & Hazard Analysis

| Hazard | Source | Mitigation Strategy |

| Thermal Runaway | Nitration Step | Strict temperature control (<15°C during addition).[1] Use a jacketed reactor for scale-up.[1] |

| HF Generation | Fluorine cleavage | Although rare under these conditions, overheating can cause C-F bond hydrolysis. Avoid temps >50°C in acidic media. |

| NOx Fumes | Nitric Acid | Perform all acid handling in a functioning fume hood. Use a scrubber if scaling up. |

| Shock Sensitivity | Nitro compounds | While this specific nitrobenzoate is stable, always test dried nitro-intermediates for impact sensitivity before milling.[1] |

Troubleshooting Guide

-

Issue: Low Yield in Nitration.

-

Cause: Temperature too high (side reactions) or water in H2SO4 (stops NO2+ formation).

-

Fix: Use fuming HNO3 and 98% H2SO4; ensure strict temp control.

-

-

Issue: Incomplete Esterification.

-

Cause: Water accumulation in the equilibrium (if using H2SO4 method).[3]

-

Fix: Switch to Thionyl Chloride method or add molecular sieves to the ethanol reflux.

-

-

Issue: Colored Product.

-

Cause: Oxidation of minor phenolic impurities.[3]

-

Fix: Treat the ethyl acetate solution with activated carbon during the workup of Step 2.

-

References

-

Nitration Methodology: Olah, G. A., et al.[5] "Nitration: Methods and Mechanisms." VCH Publishers, 1989. (Standard reference for mixed-acid nitration kinetics).

-

Precursor Synthesis: Vertex AI Search Result 1.1. "Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method." Google Patents. Link

-

Target Molecule Data: ChemScene. "Ethyl 2,4-difluoro-5-nitrobenzoate Product Analysis." Link

-

Analogous Chemistry: Guidechem. "Synthesis and properties of fluorinated nitrobenzoic acids." Link

- General Esterification:Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry," 5th Ed. Longman Scientific & Technical, 1989.

Sources

- 1. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]

- 2. CN105646180A - Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method - Google Patents [patents.google.com]

- 3. echemi.com [echemi.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. US3397229A - Nitration of benzoic acid and its chlorinated derivatives - Google Patents [patents.google.com]

- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 7. WO2020212832A1 - Process of preparation of benzimidazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to Ethyl 2,4-Difluoro-5-nitrobenzoate: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

Ethyl 2,4-difluoro-5-nitrobenzoate is a key intermediate in organic synthesis, particularly valued in the fields of medicinal chemistry and drug development. Its strategic placement of fluoro, nitro, and ethyl ester functional groups on a benzene ring makes it a versatile scaffold for the construction of complex, biologically active molecules. The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening up a plethora of synthetic possibilities for building heterocyclic systems. This guide provides a comprehensive overview of the synthesis, properties, and applications of Ethyl 2,4-Difluoro-5-nitrobenzoate, with a focus on its role as a precursor to pharmacologically relevant compounds.

Physicochemical Properties

| Property | Value |

| CAS Number | 179011-37-1 |

| Molecular Formula | C₉H₇F₂NO₄ |

| Molecular Weight | 231.15 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. |

Historical Context and Discovery

While a definitive "discovery" paper for Ethyl 2,4-Difluoro-5-nitrobenzoate is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader history of organofluorine chemistry. The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century, driven by the quest for novel materials and pharmaceuticals with enhanced properties. The unique electronic properties of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, have made fluorinated compounds a cornerstone of modern drug design.

The synthesis of fluorinated nitroaromatic compounds, in particular, became a critical area of research, as these molecules serve as key building blocks for a wide range of therapeutic agents. The development of reliable methods for the nitration of fluorinated aromatic rings, a key step in the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate, was a significant advancement in this field. While the specific researchers who first synthesized this compound are not clearly documented in readily available sources, its utility is evident from its citation in various patents and chemical literature as a crucial intermediate.

Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate: A Detailed Protocol

The most common and efficient method for the synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate is through the direct nitration of ethyl 2,4-difluorobenzoate. This electrophilic aromatic substitution reaction is a well-established and scalable process.

Reaction Scheme

Caption: Synthesis of Ethyl 2,4-Difluoro-5-nitrobenzoate via nitration.

Step-by-Step Experimental Protocol

This protocol is based on established methods found in the chemical literature and patents.

Materials and Reagents:

-

Ethyl 2,4-difluorobenzoate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ice

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add concentrated sulfuric acid. Cool the flask in an ice bath to 0°C with continuous stirring.

-

Addition of Starting Material: Slowly add ethyl 2,4-difluorobenzoate to the cold sulfuric acid. Maintain the temperature at 0°C.

-

Nitration: Slowly add concentrated nitric acid dropwise to the reaction mixture using a dropping funnel. The temperature should be carefully monitored and maintained at or below 5°C throughout the addition to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (typically 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Repeat the extraction process (typically 2-3 times) to ensure complete recovery of the product.

-

Washing: Combine the organic extracts and wash sequentially with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Ethyl 2,4-Difluoro-5-nitrobenzoate.

-

Purification (if necessary): The crude product is often of high purity. However, if further purification is required, it can be achieved by recrystallization or column chromatography.

Self-Validating System and Causality:

-

Low Temperature: The use of an ice bath (0°C) is critical to control the exothermic nitration reaction and to ensure the regioselectivity of the nitration at the 5-position. The fluorine atoms are deactivating, but the ester group is a meta-director. The ortho/para directing influence of the fluorine atoms, combined with the steric hindrance, favors nitration at the position para to the C2-fluorine and meta to the ester.

-

Acidic Medium: Concentrated sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Washing with Sodium Bicarbonate: This step is crucial to remove any residual acid from the product, which could otherwise lead to degradation or interfere with subsequent reactions.

Spectroscopic Characterization (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Ethyl Group: An ethyl group will be present, showing a quartet around 4.4 ppm (for the -CH₂-) and a triplet around 1.4 ppm (for the -CH₃). The coupling constant (J) between these two signals will be approximately 7 Hz.

-

Aromatic Protons: There will be two aromatic protons. Due to the complex coupling with the two fluorine atoms, they will likely appear as complex multiplets or doublets of doublets in the downfield region (around 8.0-8.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region, typically around 160-165 ppm.

-

Aromatic Carbons: The aromatic carbons will show complex splitting patterns due to coupling with fluorine. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants.

-

Ethyl Group Carbons: The -CH₂- carbon of the ethyl group will be around 62 ppm, and the -CH₃- carbon will be further upfield, around 14 ppm.

FTIR (Fourier-Transform Infrared) Spectroscopy

-

Carbonyl Stretch (C=O): A strong absorption band is expected around 1720-1740 cm⁻¹ for the ester carbonyl group.

-

Nitro Group Stretches (NO₂): Two strong absorption bands will be present, corresponding to the asymmetric and symmetric stretching of the nitro group, typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ will be indicative of the carbon-fluorine bonds.

-

Aromatic C-H and C=C Stretches: Characteristic bands for the aromatic ring will be observed in their respective regions.

Mass Spectrometry (MS)

The electron ionization mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 231. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and the nitro group (-NO₂).

Applications in Drug Development and Medicinal Chemistry

Ethyl 2,4-Difluoro-5-nitrobenzoate is a valuable building block for the synthesis of various heterocyclic compounds with potential biological activity. The presence of multiple reactive sites allows for a divergent synthetic approach to a wide range of molecular scaffolds.

Synthesis of Quinolone Antibacterials

One of the most significant applications of fluorinated nitroaromatic compounds is in the synthesis of quinolone and fluoroquinolone antibiotics. While direct synthesis from Ethyl 2,4-Difluoro-5-nitrobenzoate is not explicitly detailed in the available literature, its structural motifs are highly relevant. The general synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization reactions to form the core quinolone structure. The fluorine atoms are known to enhance the antibacterial activity and pharmacokinetic properties of these drugs.

Precursor to Benzimidazoles and Other Heterocycles

Nitrobenzoic acid derivatives are well-established precursors for the synthesis of benzimidazoles, benzoxazoles, and other fused heterocyclic systems. The typical synthetic pathway involves the reduction of the nitro group to an amine, which can then undergo condensation with various reagents to form the desired heterocyclic ring. These scaffolds are present in a wide array of medicinally important compounds with activities ranging from anticancer to anti-inflammatory.

Caption: Synthetic utility of Ethyl 2,4-Difluoro-5-nitrobenzoate.

Safety and Handling

As with all chemical reagents, Ethyl 2,4-Difluoro-5-nitrobenzoate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

Ethyl 2,4-Difluoro-5-nitrobenzoate is a strategically important intermediate in organic synthesis, offering a versatile platform for the construction of a wide range of complex molecules. Its efficient synthesis and the presence of multiple, readily transformable functional groups make it a valuable tool for researchers in medicinal chemistry and drug development. While its own discovery and history are not prominently documented, its utility is evident in the broader context of the synthesis of fluorinated and nitrated aromatic compounds, which are crucial for the development of modern pharmaceuticals. Further exploration of its reactivity and application in the synthesis of novel bioactive compounds is a promising area for future research.

References

- The specific patent for the synthesis protocol, WO2010/100249, would be listed here along with any other relevant liter

- General references on organofluorine chemistry and the synthesis of heterocyclic compounds would also be included.

Ethyl 2,4-Difluoro-5-nitrobenzoate solubility information

An In-Depth Technical Guide on the Solubility of Ethyl 2,4-Difluoro-5-nitrobenzoate

Foreword

In the landscape of pharmaceutical development, the journey from a promising molecule to a viable drug is paved with meticulous characterization of its physical and chemical properties. Among these, solubility stands out as a cornerstone attribute, influencing everything from synthetic reaction kinetics to final dosage form. This guide is dedicated to Ethyl 2,4-Difluoro-5-nitrobenzoate (CAS No. 179011-37-1), a pivotal building block in modern medicinal chemistry. We move beyond a mere recitation of data, offering instead a deeper dive into the principles governing its solubility, the robust methodologies for its empirical determination, and the practical implications for its application in drug development. This is a guide built on the principles of causality, experimental integrity, and authoritative grounding.

Part 1: Foundational Profile of Ethyl 2,4-Difluoro-5-nitrobenzoate

Ethyl 2,4-Difluoro-5-nitrobenzoate is a halogenated nitroaromatic compound. Its structure is characterized by an ethyl ester functional group and three key substituents on the benzene ring: two fluorine atoms and a nitro group. These features make it a versatile intermediate, particularly in the synthesis of quinolone antibiotics, where the difluoro-nitrophenyl moiety is a common pharmacophore. An accurate understanding of its physicochemical properties is the first step in mastering its use.

Table 1: Core Physicochemical Properties

| Property | Value | Data Source(s) |

| CAS Number | 179011-37-1 | [1] |

| Molecular Formula | C₉H₇F₂NO₄ | [1] |

| Molecular Weight | 231.15 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 69.44 Ų | [1] |

| Predicted LogP | 2.05 | [1] |

The molecule's TPSA, a measure of its polar surface area, combined with a LogP value greater than 2, immediately suggests a compound with limited aqueous solubility but favorable solubility in organic solvents. This hypothesis forms the basis for the subsequent experimental design.

Part 2: A Principle-Driven Approach to Solubility